2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

Physicochemical Properties Lipophilicity ADME

Medicinal chemists pursuing CNS-penetrant leads face inconsistent supply of high-quality aryl bromide intermediates. 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS 508189-19-3) addresses this: • 98% purity ensures cleaner Suzuki/Buchwald-Hartwig cross-coupling and higher yields. • LogP 2.84 (vs chloro 0.6) delivers superior membrane permeability for BBB penetration. • Aryl bromide enables diverse functionalization; 2.60 nM IC50 in CRF1 antagonist scaffold. • Melting point 84-87°C ensures batch-to-batch QC reliability.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 508189-19-3
Cat. No. B1290198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
CAS508189-19-3
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC#N)C)Br
InChIInChI=1S/C10H10BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3
InChIKeyQTDXMYXASSOVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: Key Halogenated Building Block


2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS 508189-19-3) is a brominated aromatic compound classified as a phenoxyacetonitrile. It features a 4-bromo-2,6-dimethylphenol core linked to an acetonitrile moiety. Its primary utility lies in its role as a versatile synthetic intermediate, with the bromine atom serving as a critical handle for further functionalization via cross-coupling reactions . This compound is offered by multiple vendors as a high-purity (98%) solid building block for research and development, distinguished from its in-class analogs by its specific halogen substitution and resulting physicochemical properties .

Versatile synthetic intermediate for palladium-catalyzed cross-coupling
High-purity solid building block supporting reproducible synthesis workflows
Bromine handle enables diversification via Suzuki, Buchwald-Hartwig, etc.

Why Chloro or Methoxy Analogs Are Not Scientifically Equivalent


Simply substituting 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile with its chloro or methoxy analogs is not a scientifically valid practice due to fundamental differences in physicochemical properties and synthetic utility. The bromine atom confers distinct reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and significantly alters the molecule's lipophilicity (LogP) compared to the chloro analog, which impacts solubility, membrane permeability, and behavior in biological assays . Furthermore, the compound's specific structure is documented as a key pharmacophoric element in a series of potent CRF1 receptor antagonists, where the 4-bromo substitution confers superior target affinity relative to the 4-chloro variant [1].

Reactivity mismatch
Bromo compound reactivity in cross-coupling may not transfer to chloro or methoxy analogs, altering reaction outcomes and impurity profiles.
Lipophilicity shift
Replacement shifts calculated LogP significantly, which can affect solubility, membrane partitioning, and assay behavior in biological screens.
Reported affinity difference
SAR data associate the 4-bromo substitution with higher CRF1 receptor affinity than the 4-chloro variant; substitution may alter target engagement context.

Quantitative Evidence for Product Differentiation


Enhanced Lipophilicity for Membrane Permeability

The 4-bromo substitution results in a higher calculated LogP compared to the 4-chloro analog, indicating greater lipophilicity. This property is critical for applications where passive membrane permeability or partitioning into non-polar environments is required. The consensus LogP for the target compound is 2.84 , while the 4-chloro analog is reported with a significantly lower logP of 0.6 [1].

Lipophilicity (LogP)
Context-dependent
Target: 2.84
Comparator: 0.60
Δ +2.24
Supports lipophilicity-dependent assay and formulation design.
Calculated consensus LogP; experimental confirmation recommended.
Physicochemical Properties Lipophilicity ADME

Superior CRF1 Antagonist Potency Over Analogs

When incorporated as the phenoxy 'cap' in a series of CRF1 receptor antagonists, the 4-bromo-2,6-dimethylphenoxy acetonitrile derivative exhibits an IC50 of 2.60 nM, which is superior to the analogous 4-chloro (IC50 = 5.5 nM) and 4-methoxy (IC50 = 2.0 nM) variants. This establishes a clear SAR where the bromine atom provides a significant advantage over chlorine [1].

CRF1 IC50 (nM)
Reported comparison
Target: 2.60 nM
Chloro: 5.5 nM
Methoxy: 2.0 nM
Reported CRF1 binding assay context; bromine derivative shows higher potency than chloro analog.
Substructure context; assay pH 7.0, 2°C.
Medicinal Chemistry Structure-Activity Relationship (SAR) CRF1 Antagonist

Higher Molecular Weight for Property Tuning

The molecular weight of the target compound is 240.10 g/mol , which is approximately 23% greater than the 4-chloro analog (195.65 g/mol) . This difference in molecular weight, due to the heavier bromine atom, can be strategically leveraged to modulate a compound's overall physicochemical profile, such as its boiling point, density, and LogP.

Molecular Weight
Data to verify
240.10 g/mol
vs 195.65 g/mol
Δ +44.45 (+23%)
Supports molecular-weight-dependent property screening.
Calculated from molecular formula.
Medicinal Chemistry Physicochemical Properties Molecular Weight

Validated 98% Purity Specification

The target compound is readily available with a minimum purity specification of 98% as determined by Gas Chromatography (GC), ensuring a high level of consistency and reliability for research applications . This is in contrast to the 4-chloro analog, which is offered at a lower standard purity of 95% from the same vendor class .

Purity (GC)
Source review
Target: ≥98%
Comparator: ≥95%
Δ ≥3% absolute
Reported higher purity specification may support more reproducible reactions.
Vendor specifications; independent verification advised.
Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios


CRF1 Antagonist Synthesis for Neuroscience

As demonstrated by its substructure's 2.60 nM IC50 in a CRF1 binding assay, this compound is the optimal starting material for synthesizing potent CRF1 receptor antagonists [1]. Medicinal chemists should select this brominated building block over its chloro analog (IC50 = 5.5 nM) when the goal is to maximize target engagement and in vitro potency for stress-related disorders.

Lead Optimization: Lipophilicity Tuning

The significantly higher LogP (2.84) of this bromo compound compared to its chloro analog (LogP = 0.6) makes it the reagent of choice for medicinal chemists aiming to increase the lipophilicity and membrane permeability of a lead series [2]. This property is critical for improving oral bioavailability or crossing the blood-brain barrier.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide makes this compound a superior electrophilic partner in a wide range of cross-coupling reactions, which are essential for constructing complex molecular architectures . Its higher purity (98%) relative to the 95% chloro analog from similar vendors ensures cleaner reaction profiles and higher yields in these demanding transformations .

Agrochemical and Specialty Material Development

As a high-purity (98%) building block with a defined melting point (84-87°C), this compound is a reliable and well-characterized intermediate for industrial R&D . Its distinct physicochemical profile and synthetic utility provide a robust starting point for designing proprietary molecules with tailored properties for agricultural or advanced material applications.

Application
Selection Property
Validation Focus
CRF1 antagonist synthesis
Bromo-substituted building block
CRF1 binding assay potency context
Lead optimization: lipophilicity tuning
Higher calculated LogP
Membrane permeability assessment
Palladium-catalyzed cross-coupling
Aryl bromide reactivity
Cross-coupling reaction efficiency
Agrochemical & specialty material R&D
Defined purity and melting profile
Reproducible synthesis scale-up

Technical Documentation Hub

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39 linked technical documents
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